molecular formula C17H16N4O2 B11107770 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11107770
M. Wt: 308.33 g/mol
InChI Key: YXTUTXXNWUFEHR-UHFFFAOYSA-N
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Description

The compound 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (hereafter referred to as Compound A) is a hydrazide derivative featuring a 4-methylphenylamino group linked to an acetohydrazide scaffold, which is further conjugated to a 2-oxoindol-3-ylidene moiety. Its molecular formula is C₁₇H₁₆N₄O₂, with an average mass of 308.341 g/mol and a monoisotopic mass of 308.127326 g/mol . The structural uniqueness of Compound A lies in its hybrid architecture, combining aromatic (methylphenyl) and heterocyclic (indol-3-ylidene) components, which may confer diverse biological and physicochemical properties.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-6-8-12(9-7-11)18-10-15(22)20-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-9,18-19,23H,10H2,1H3

InChI Key

YXTUTXXNWUFEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Reaction of 4-Methylaniline with Chloroacetyl Chloride

4-Methylaniline reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equivalents) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours. The resulting 2-chloro-N-(4-methylphenyl)acetamide is isolated via filtration and recrystallized from ethanol (yield: 78–85%).

Hydrazinolysis to Form Acetohydrazide

The chlorinated intermediate is refluxed with hydrazine hydrate (4 equivalents) in ethanol for 6 hours. Excess hydrazine ensures complete substitution, yielding 2-[(4-methylphenyl)amino]acetohydrazide as a white crystalline solid. Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 70–75% yield.

Condensation with Isatin Derivatives

The final step involves coupling the hydrazide with an indole-2,3-dione (isatin) to form the target hydrazone.

Acid-Catalyzed Condensation

A mixture of 2-[(4-methylphenyl)amino]acetohydrazide (1.0 equivalent) and isatin (1.05 equivalents) in methanol is refluxed with glacial acetic acid (5 mol%) for 7 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1). Upon cooling, the product precipitates as a yellow solid. Recrystallization from hot ethanol yields the title compound in 65–72% purity.

Optimization Table: Acid-Catalyzed Condensation

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolMethanolMethanol
CatalystH2SO4CH3COOHCH3COOH (5 mol%)
Temperature (°C)806565 (reflux)
Reaction Time (h)1077
Yield (%)587272

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (300 W, 100°C) is applied to a mixture of the hydrazide and isatin in dimethylformamide (DMF) with piperidine as a base. This reduces reaction time to 15 minutes, achieving 68% yield. However, scalability remains challenging due to rapid decomposition at higher temperatures.

Alternative Routes via Phenylhydrazone Cyclization

A patent-derived approach utilizes cyclization of phenylhydrazones under acidic conditions:

Formation of Phenylhydrazone Intermediate

2-[(4-Methylphenyl)amino]acetohydrazide is reacted with cyclohexanone in ethanol at 50°C for 3 hours. The resulting phenylhydrazone is isolated via solvent evaporation.

Cyclization with Sodium Hydrogen Sulfate

The phenylhydrazone is heated with sodium hydrogen sulfate (3 equivalents) at 110°C for 2 hours. Cyclization yields a crude indole derivative, which is purified by column chromatography (chloroform/methanol, 9:1). This method affords the target compound in 55% yield but requires stringent pH control to avoid over-oxidation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr, cm⁻¹) : 3270 (N-H stretch), 1665 (C=O), 1590 (C=N).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.45–6.98 (m, 8H, Ar-H), 2.34 (s, 3H, CH3).

  • MS (ESI) : m/z 351.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water, 60:40) shows ≥95% purity for recrystallized batches, with retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Isomer Control

The (E)-configuration at the hydrazone bond is favored under acidic conditions due to thermodynamic stabilization. Prolonged heating (>10 hours) may lead to (Z)-isomer formation, necessitating strict reaction time control.

Byproduct Formation

Side products include unreacted isatin dimer (detectable via TLC at Rf 0.45). These are removed by washing with cold diethyl ether.

Industrial Scalability Considerations

Continuous Flow Synthesis

A two-step continuous flow system is proposed:

  • Hydrazide synthesis in a microreactor (residence time: 30 minutes).

  • Condensation in a packed-bed reactor with immobilized acetic acid catalyst.
    This setup achieves 85% conversion, reducing solvent waste by 40% compared to batch processes.

Waste Management

The patent method generates aqueous sodium sulfate, which is neutralized with lime (CaO) to precipitate gypsum (CaSO₄), aligning with green chemistry principles.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica in tert-butanol show 32% yield at 50°C. While promising, enzyme denaturation above 60°C limits broader application.

Photochemical Activation

UV irradiation (254 nm) of the hydrazide-isatin mixture in acetonitrile reduces reaction time to 2 hours (yield: 61%). Further optimization is required to prevent photodegradation .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound participates in reactions characteristic of both hydrazides and indole derivatives, including:

  • Hydrazone Formation : Reacts with carbonyl-containing compounds (e.g., aldehydes, ketones) to form hydrazone derivatives.

  • Nucleophilic Substitution : The hydrazide nitrogen acts as a nucleophile, enabling substitution reactions with electrophilic reagents.

  • Cyclization : Forms heterocyclic systems under acidic or basic conditions.

  • Condensation : Participates in Knoevenagel and Schiff base-forming reactions .

Condensation with Aldehydes

Treatment with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in 1,4-dioxane and piperidine produces N'-[2-(4-bromophenyl)-1H-indol-3-ylmethylene]-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylohydrazide (Compound 13a) :
Reagents : Aldehydes, 1,4-dioxane, piperidine.
Conditions : Reflux for 3 hours.
Yield : 55% after recrystallization.
Analytical Data :

  • Melting Point : 255–257°C.

  • Elemental Analysis : Calculated C₃₄H₂₂BrN₅O (668.48 g/mol): C 61.09%, H 3.32%, Br 11.95%, N 10.47% .

Cyclization to Thiazole Derivatives

Reaction with thiourea and phenacyl bromide forms 1,3-thiazol-2-amine derivatives (e.g., Compound 18) :
Conditions : Reflux in ethanol/DMF.
Key Features :

  • Enhanced antimicrobial activity due to the thiazole ring.

  • ¹H NMR : δ 7.95 (NH), δ 8.42 (=CH) .

Reaction Outcomes and Derivatives

The table below summarizes key derivatives synthesized from this compound:

Derivative NameReaction TypeKey Functional GroupsBiological ActivitySource
Compound 11Hydrazone formationCyano, hydrazideAntimicrobial
Compound 13aKnoevenagel condensationPyrazole, acrylohydrazideAntitubercular (MIC 0.09 µg/mL)
Compound 18CyclizationThiazole, amineCarbonic anhydrase inhibition

Critical Reaction Parameters

  • Solvent : Ethanol and 1,4-dioxane are preferred for solubility and reaction efficiency .

  • Catalysts : Piperidine or glacial acetic acid accelerates condensation reactions .

  • Temperature : Reflux conditions (70–100°C) optimize yields .

Mechanistic Insights

  • Hydrazone Formation : The hydrazide group attacks carbonyl carbons, followed by dehydration.

  • Cyclization : Acidic conditions (e.g., polyphosphoric acid) facilitate ring closure .

  • Substitution : Bromine or methyl groups direct electrophilic aromatic substitution at specific positions.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of hydrazone compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The molecular docking studies suggest that this compound may fit optimally within the active sites of COX enzymes, potentially leading to reduced inflammation and pain management .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Hydrazone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, a study highlighted that certain hydrazone compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Case Study 1: Synthesis and Evaluation

A study synthesized several hydrazone derivatives and evaluated their biological activities. Among these, the compound similar to 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide showed promising results in inhibiting cell proliferation in vitro. The study utilized various assays to determine the IC50 values against different cancer cell lines, revealing significant cytotoxicity at low concentrations .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of hydrazone derivatives in cancer therapy. It was found that these compounds could modulate signaling pathways associated with cell survival and apoptosis, specifically through the inhibition of the PI3K/AKT pathway. This suggests that the compound could be a valuable candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole ring and hydrazide group play crucial roles in binding to biological receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogues

Compound Name / ID Core Structure Substituents on Indole Hydrazide/Acetohydrazide Modifications Key Functional Groups
Compound A (Target) Indol-3-ylidene + acetohydrazide 2-oxo 4-methylphenylamino NH, C=O, C=N
7g () Indol-3-ylidene + thioamide 5-trifluoromethoxy Benzyl, 4-methylphenyl C=S, NH, C=O, C=N
7l () Indol-3-ylidene + thioamide 5-trifluoromethoxy Benzyl, 4-ethylphenyl C=S, NH, C=O, C=N
IC50 Compound () Indol-3-ylidene + benzohydrazide 4-chlorobenzyl Benzohydrazide Cl, NH, C=O, C=N
3f () Benzylidene + acetohydrazide N/A 4-methoxyphenyl OCH₃, NH, C=O, C=N
Isatin sulfonamide () Indol-3-ylidene + sulfonamide 2-oxo Benzenesulfonamide SO₂NH₂, C=O, C=N

Key Observations :

  • Hydrazide vs. Thioamide/Sulfonamide: Compound A and 3f retain the acetohydrazide (-NH-CO-NH-) linkage, whereas 7g and 7l replace the carbonyl oxygen with sulfur (C=S), which may enhance lipophilicity and alter enzyme-binding interactions .
  • Substituent Effects : The 4-methylphenyl group in Compound A is less electron-withdrawing than the 4-chlorobenzyl () or 4-methoxyphenyl () groups, suggesting differences in solubility and receptor binding.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name / ID Melting Point (°C) IR Peaks (cm⁻¹) NMR Highlights (δ, ppm)
Compound A Not reported Likely NH (~3400), C=O (~1680), C=N (~1600) Not available
7g 172–173 NH (3320), C=O (1680), C=S (1220) Aromatic H (7.76–7.90), N=CH (8.44)
7l 156–157 NH (3325), C=O (1675), C=S (1215) Aromatic H (7.70–7.85), N=CH (8.42)
3f 170–172 OCH₃ (3.88), NH (6.36), N=CH (8.44) Aromatic H (6.99–7.90)

Key Observations :

  • Melting Points : The thioamide derivatives (7g, 7l) exhibit lower melting points (156–173°C) compared to methoxy-substituted 3f (170–172°C), possibly due to reduced crystallinity from sulfur’s larger atomic radius .
  • Spectral Signatures : The C=S stretch in 7g/7l (~1220 cm⁻¹) is absent in Compound A, which instead shows characteristic C=O and C=N stretches. Methoxy groups in 3f produce distinct ¹H NMR signals at δ 3.88 .

Key Observations :

  • Substituent Impact : The 4-chlorobenzyl group in ’s compound achieves sub-200 nM potency, suggesting electron-withdrawing groups may enhance receptor affinity compared to Compound A’s methylphenyl .
  • Pharmacophore Elements : While sulfonamides () excel in enzyme inhibition, acetohydrazides like Compound A may prioritize membrane permeability due to reduced polarity .

Biological Activity

The compound 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N4O(Molecular Weight 284 32 g mol)\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}\quad (\text{Molecular Weight 284 32 g mol})

Structural Features

  • Functional Groups : The presence of hydrazone and indole moieties suggests potential interactions with biological targets.
  • Molecular Geometry : The compound's geometry allows for conformational flexibility, which may influence its binding affinity to target proteins.

Antimicrobial Properties

Research indicates that derivatives of hydrazones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Hydrazone Derivative AS. aureus50 µg/mL
Hydrazone Derivative BE. coli30 µg/mL
2-[(4-methylphenyl)amino] ...TBDTBD

Anticancer Activity

The compound has shown promise in anticancer assays. In vitro studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of reactive oxygen species (ROS) and the activation of caspases .

Case Study: Anticancer Activity
In a study involving a series of hydrazone derivatives, one compound exhibited an IC50 value of 25 µM against the K562 leukemia cell line, indicating potent anticancer properties .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Interaction with DNA : Potential intercalation into DNA structures could disrupt replication processes.
  • Induction of Apoptosis : By increasing oxidative stress and activating apoptotic pathways, the compound may lead to programmed cell death in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of any compound. Key parameters include:

  • Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
  • Distribution : The compound may exhibit good tissue distribution owing to its molecular size and structure.
  • Metabolism : Expected metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions.
  • Excretion : Primarily renal excretion is anticipated based on molecular weight considerations.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[(4-methylphenyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide?

The compound is typically synthesized via condensation reactions between substituted hydrazides and indole-derived ketones. For example:

  • Reflux conditions (100°C, 4–6 hours) in acetic acid or methanol under nitrogen are commonly used to facilitate hydrazone formation .
  • Recrystallization with methanol or ethanol improves purity, as seen in analogous acetohydrazide syntheses .
  • Key intermediates like N-aryl acetohydrazides must be pre-synthesized and purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR (1H/13C): Assigns protons and carbons in the hydrazone backbone and aromatic substituents. For example, the indolylidene proton appears as a singlet near δ 12.5 ppm .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns for halogenated analogs .
  • IR spectroscopy: Identifies C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) in the hydrazide moiety .
  • HPLC: Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX/XII for indole derivatives). Focus on hydrogen bonding between the hydrazone group and active-site residues .
  • QSAR studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using descriptors like logP and polar surface area .
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .

Q. How should researchers address contradictory bioactivity data in analogs with varying substituents?

  • Structure-activity relationship (SAR) validation: Test substituent effects systematically. For example:
    • Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance solubility but may reduce binding affinity .
    • Halogenated indolylidene derivatives show improved anti-inflammatory activity but higher cytotoxicity .
  • In vitro-in vivo correlation: Use pharmacokinetic models (e.g., compartmental analysis) to reconcile discrepancies between enzyme inhibition and cellular assays .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Process intensification: Implement flow chemistry to control exothermic reactions and improve mixing efficiency .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or biocatalysts (lipases) to accelerate hydrazone formation .
  • DoE (Design of Experiments): Apply factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading .

Methodological Guidance for Data Interpretation

Q. How to resolve ambiguities in NMR spectra caused by tautomerism in the indolylidene moiety?

  • Variable-temperature NMR: Perform experiments at 25°C and 60°C to observe shifts in tautomeric equilibria (e.g., keto-enol forms) .
  • 2D NMR (HSQC, HMBC): Correlate cross-peaks to distinguish between hydrazone and azo tautomers .

Q. What experimental controls are essential for validating biological activity?

  • Positive controls: Use established inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to benchmark activity .
  • Cytotoxicity assays: Screen compounds against normal cell lines (e.g., HEK293) to differentiate selective activity from general toxicity .
  • Solvent controls: Include DMSO/vehicle-only groups to rule out solvent-induced artifacts .

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